Methyl N-Succinimidyl Adipate

Description

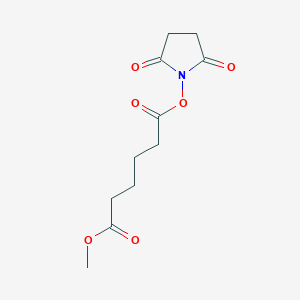

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXDBSWYJDHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403493 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118380-06-6 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crosslinking Mechanism of Methyl N-Succinimidyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a heterobifunctional crosslinking agent utilized in bioconjugation, drug delivery, and the study of protein-protein interactions.[1] Its unique structure, featuring both a highly reactive N-hydroxysuccinimide (NHS) ester and a less reactive methyl ester, allows for controlled, sequential conjugation strategies. This guide provides a comprehensive overview of the chemical mechanism of MSA crosslinking, detailed experimental protocols, and relevant quantitative data to empower researchers in their application of this versatile reagent.

The Core Mechanism: A Tale of Two Esters

Methyl N-Succinimidyl Adipate is structurally defined as the 6-methyl ester of 1-(2,5-dioxo-1-pyrrolidinyl) hexanedioic acid.[2] This configuration imparts a heterobifunctional nature to the molecule, with each end exhibiting distinct reactivity. The spacer arm, the adipate chain, separates these two functional groups by a distance of 7.2 Angstroms.[3]

The primary mechanism of MSA crosslinking revolves around the reactivity of its N-hydroxysuccinimide (NHS) ester. NHS esters are widely employed in bioconjugation due to their high reactivity towards primary aliphatic amines, such as those found on the N-terminus of polypeptide chains and the side chain of lysine (B10760008) residues.[4][5] The reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][6]

The methyl ester group on the opposite end of the MSA molecule is significantly less reactive towards amines under the mild, aqueous conditions typically used for bioconjugation.[7][8] This disparity in reactivity allows for a "masked" or sequential approach to crosslinking. The highly reactive NHS ester can be selectively reacted with a primary amine on one protein, leaving the methyl ester intact for a subsequent, more forcing reaction, or for other chemical modifications.

Key Reaction Steps:

-

Activation and Primary Amine Attack: The crosslinking process is initiated by the reaction of the NHS ester with a primary amine. This reaction is most efficient in a slightly alkaline environment (pH 7.2-8.5), which ensures a sufficient population of deprotonated, nucleophilic primary amines.[6][9]

-

Formation of a Stable Amide Bond: The nucleophilic attack results in the formation of a stable amide bond, covalently linking the MSA molecule to the target protein.

-

Release of N-hydroxysuccinimide: The N-hydroxysuccinimide moiety is released as a leaving group.

Factors Influencing Crosslinking Efficiency

Several factors can influence the success and efficiency of MSA crosslinking:

-

pH: The reaction rate is highly pH-dependent. While alkaline conditions favor the deprotonation of primary amines, increasing the pH also accelerates the hydrolysis of the NHS ester, a competing and undesirable side reaction.[6]

-

Concentration: The concentrations of both the protein and the crosslinker play a crucial role. Higher concentrations generally lead to higher crosslinking efficiency.

-

Temperature and Time: Reactions are typically carried out at room temperature or 4°C. The optimal reaction time needs to be determined empirically, balancing sufficient crosslinking with minimal protein degradation.

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they will compete for reaction with the crosslinker.[6] Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to NHS ester crosslinking reactions.

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 7.2 - 9.0 | Aqueous Buffer | [6] |

| Spacer Arm Length | 7.2 Å | [3] | |

| Molecular Weight | 257.24 g/mol | [10] | |

| Molecular Formula | C₁₁H₁₅NO₆ | [10] |

| pH | Temperature | Half-life of NHS Ester Hydrolysis | Reference(s) |

| 7.0 | 0°C | 4 - 5 hours | [6] |

| 8.6 | 4°C | 10 minutes | [6] |

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a general guideline for crosslinking a protein with MSA. Optimal conditions may vary depending on the specific application and proteins involved.

Materials:

-

This compound (MSA)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Protein of interest in a suitable amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare MSA Stock Solution: Immediately before use, dissolve MSA in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.

-

Crosslinking Reaction: Add the MSA stock solution to the protein solution to achieve the desired final concentration of the crosslinker. A 10- to 50-fold molar excess of MSA over the protein is a common starting point.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted MSA and byproducts by desalting or dialysis against an appropriate buffer.

-

Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Identification of Cross-linked Peptides by Mass Spectrometry

This protocol outlines a general workflow for identifying cross-linked peptides from a protein complex.

Materials:

-

Cross-linked protein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (or other suitable protease)

-

Trifluoroacetic acid (TFA)

-

C18 desalting columns

-

LC-MS/MS system

Procedure:

-

Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked protein sample by incubating with DTT. Subsequently, alkylate the free thiols with IAA to prevent disulfide bond reformation.

-

Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C.

-

Acidification and Desalting: Acidify the peptide mixture with TFA and desalt using C18 columns.

-

LC-MS/MS Analysis: Analyze the desalted peptide mixture using a high-resolution LC-MS/MS system.

-

Data Analysis: Utilize specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. The software should be capable of handling the complexity of spectra from two linked peptides.[11]

Mandatory Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. 118380-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 118380-06-6 - Coompo [coompo.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Protein methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Demethylation of protein carboxyl methyl esters: a nonenzymatic process in human erythrocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lumiprobe.com [lumiprobe.com]

- 10. scbt.com [scbt.com]

- 11. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Methyl N-Succinimidyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a valuable heterobifunctional crosslinking agent widely employed in bioconjugation, drug delivery, and diagnostics. Its structure features a methyl ester at one end and an N-hydroxysuccinimide (NHS) ester at the other, enabling the covalent linkage of molecules containing primary amines. This guide provides a comprehensive overview of the synthesis and purification of MSA, including detailed experimental protocols, data presentation, and workflow visualizations to assist researchers in its effective preparation and use.

Introduction

Methyl N-Succinimidyl Adipate (CAS 118380-06-6) is a chemical reagent that serves as a versatile linker for attaching biomolecules, such as proteins and peptides, to various surfaces or other molecules.[1][2] The formation of stable amide bonds through the reaction of its NHS ester with primary amines makes it particularly useful in the development of targeted therapeutics and diagnostic agents.[1][2] This guide outlines a two-step synthetic pathway for MSA, commencing with the synthesis of monomethyl adipate, followed by the activation of the remaining carboxylic acid group with N-hydroxysuccinimide.

Synthesis of this compound

The synthesis of MSA is typically achieved in two main stages:

-

Synthesis of Monomethyl Adipate: This involves the selective mono-esterification of adipic acid with methanol (B129727).

-

Formation of the N-Succinimidyl Ester: The free carboxylic acid of monomethyl adipate is then coupled with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: Synthesis of Monomethyl Adipate

This protocol is based on the general principles of Fischer-Speier esterification.

Materials:

-

Adipic acid

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve adipic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for a period sufficient to achieve significant conversion to the monoester (the reaction can be monitored by Thin Layer Chromatography, TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Pour the crude product into crushed ice and extract with dichloromethane.

-

Wash the combined organic layers with a 5% aqueous sodium bicarbonate solution to remove unreacted adipic acid and the acid catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude monomethyl adipate.

Experimental Protocol: Synthesis of this compound

This protocol employs a carbodiimide-mediated coupling reaction.

Materials:

-

Monomethyl adipate

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve monomethyl adipate and N-hydroxysuccinimide in anhydrous dichloromethane or dimethylformamide in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve the coupling agent (DCC or EDC) in a minimal amount of the same anhydrous solvent.

-

Slowly add the coupling agent solution to the reaction mixture at 0 °C with constant stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 4-24 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, if DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture to remove the DCU. If EDC was used, this filtration step is not necessary.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials and by-products. The two primary methods for purifying MSA are recrystallization and flash column chromatography.

Purification by Recrystallization

General Procedure:

-

Dissolve the crude MSA in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents include isopropanol, ethyl acetate (B1210297)/hexane, or dichloromethane/ether.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Purification by Flash Column Chromatography

General Procedure:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude MSA in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the sample onto the column.

-

Elute the column with a suitable mobile phase, such as a gradient of ethyl acetate in petroleum ether or hexane.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the final product.

Table 1: Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 124-04-9 |

| Methanol | CH₄O | 32.04 | 67-56-1 |

| N-Hydroxysuccinimide | C₄H₅NO₃ | 115.09 | 6066-82-6 |

| Dicyclohexylcarbodiimide | C₁₃H₂₂N₂ | 206.33 | 538-75-0 |

| This compound | C₁₁H₁₅NO₆ | 257.24 | 118380-06-6 |

Visualization of Workflows

Synthesis Pathway

Caption: Synthesis pathway of this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined experimental protocols and purification strategies, researchers can effectively prepare high-purity MSA for their specific applications in drug development, diagnostics, and various fields of life science research. The provided visualizations offer a clear and concise overview of the synthesis and purification processes. It is recommended to perform small-scale trial reactions to optimize conditions for specific laboratory setups.

References

An In-depth Technical Guide to the Physical Properties of Methyl N-Succinimidyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a heterobifunctional crosslinking reagent.[1] It is characterized by two different reactive groups at either end of a six-carbon aliphatic spacer arm. One end features an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on biomolecules to form stable amide bonds.[2] The other end is a methyl ester, which is more stable and can be used for subsequent reactions, or it can be hydrolyzed to a carboxylic acid. This dual functionality makes MSA a versatile tool in bioconjugation, drug delivery, diagnostics, and polymer chemistry.[2]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of Methyl N-Succinimidyl Adipate are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 118380-06-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₅NO₆ | [1][2][3][4][5][6][7] |

| Molecular Weight | 257.24 g/mol | [1][2][3][5][7] |

| Appearance | White solid | [2] |

| Melting Point | 51-56 °C | [2][5] |

| Boiling Point | 355.6 °C at 760 mmHg | [3] |

| Density | 1.29 g/cm³ | [3] |

| Purity | ≥ 99% (Assay by NMR) | [2] |

| Storage Conditions | 0-8 °C or -20 °C | [2][6] |

Experimental Protocols for Property Determination

1. Melting Point Determination (Capillary Method)

-

Objective: To determine the temperature range over which the solid MSA transitions to a liquid.

-

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches its expected melting point.

-

The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. The reported melting point for MSA is 51-56 °C.[2]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assay

-

Objective: To confirm the chemical structure and assess the purity of MSA. The purity of MSA is often cited as ≥ 99% based on NMR analysis.[2]

-

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A known internal standard may be added for quantitative analysis.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, integration values, and splitting patterns of the peaks in the ¹H spectrum are analyzed to confirm the presence of all expected protons in the correct ratios. The ¹³C spectrum is used to verify the number and types of carbon atoms.

-

Purity Calculation: The purity is determined by comparing the integration of the MSA peaks to those of any impurity peaks present in the spectrum.

-

Application in Bioconjugation: A Workflow

This compound is primarily used to conjugate molecules by targeting primary amines, such as the side chain of lysine (B10760008) residues in proteins. The NHS ester provides a reactive handle for this amine coupling, while the methyl ester remains for other uses or subsequent deprotection and reaction.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 118380-06-6, Information for this compound 118380-06-6, Suppliers of this compound 118380-06-6 [chemnet.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 118380-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. This compound | 生化试剂 | MCE [medchemexpress.cn]

An In-depth Technical Guide to the Solubility of Methyl N-Succinimidyl Adipate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl N-Succinimidyl Adipate (MSA), a crucial heterobifunctional crosslinking reagent in bioconjugation and drug development. Understanding its solubility is paramount for the successful design and execution of labeling and crosslinking experiments. This document presents available solubility data, detailed experimental protocols for its dissolution and use, and a visual representation of a typical experimental workflow.

Core Concepts: Understanding the Solubility Profile of NHS Esters

N-Hydroxysuccinimide (NHS) esters, including this compound, are a class of amine-reactive reagents widely used to covalently link molecules. A key characteristic of most non-sulfonated NHS esters is their limited solubility in aqueous solutions.[1] They are susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the reagent inactive.[2][3] The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[2][3]

To mitigate premature hydrolysis and ensure the reagent's reactivity, it is standard practice to first dissolve the NHS ester in an anhydrous (water-free) polar aprotic solvent before introducing it to the aqueous reaction mixture containing the amine-functionalized target molecule.[4] Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most commonly recommended solvents for this purpose.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, a combination of qualitative descriptions from chemical suppliers and quantitative data from patent literature and experimental protocols provides a functional understanding of its solubility. The following table summarizes the available information for a range of common laboratory solvents.

| Solvent | Quantitative Data (mg/mL) | Qualitative Description | Remarks and Citations |

| Dimethyl Sulfoxide (DMSO) | Not explicitly stated | Soluble | A working solution of 1.54 mg in 0.1 mL of a 1:9 (v/v) DMSO in PBS solution has been documented, suggesting good solubility in DMSO.[5] A related compound, Di(N-succinimidyl)adipate, is also soluble in DMSO. |

| N,N-Dimethylformamide (DMF) | ≥ 10 mg/mL | Soluble | A stock solution of 10 mg/mL in DMF has been described in a patent, indicating at least this level of solubility.[6] |

| Water / Aqueous Buffers | ~1 mg/mL (working conc.) | Insoluble to slightly soluble | Generally considered insoluble in aqueous buffers.[1] A 1 mg/mL solution in PBS has been used, but this is likely a working concentration for immediate use, not a measure of stable solubility.[7] NHS esters are prone to rapid hydrolysis in aqueous environments.[2][3] |

| Methanol | Not available | Slightly Soluble | [8] |

| Ethanol | Not available | Likely Soluble | While specific data is unavailable, NHS esters are generally soluble in polar organic solvents. |

| Acetone | Not available | Likely Soluble | A related application note mentions dissolving a similar NHS ester in acetone.[9][10] |

| Acetonitrile | Not available | Likely Soluble | A related compound, Di(N-succinimidyl)adipate, is soluble in acetonitrile. |

| Chloroform | Not available | Slightly Soluble | [8] |

Experimental Protocols

The following protocols provide a detailed methodology for the dissolution and use of this compound in a typical bioconjugation reaction, such as labeling a protein with a small molecule.

Protocol 1: Preparation of a Stock Solution in Anhydrous Solvent

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be added to the reaction mixture.

Materials:

-

This compound (MSA)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of MSA in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 100 µL of solvent to 1 mg of MSA).

-

Vortex the tube until the MSA is completely dissolved. If necessary, gentle warming (to no more than 40°C) can be applied to aid dissolution.

-

The stock solution should be prepared fresh immediately before use to minimize potential degradation. If short-term storage is necessary, cap the tube tightly, protect from light, and store at -20°C. Multiple freeze-thaw cycles should be avoided.

Protocol 2: Two-Step Protein Conjugation Workflow

This protocol outlines the general steps for conjugating an amine-containing protein with a molecule using this compound as a crosslinker.

Materials:

-

Amine-containing protein (Protein-NH₂)

-

This compound (MSA) stock solution (from Protocol 1)

-

Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the amine-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the target protein for reaction with the NHS ester.

-

Activation of Target Molecule: This step is not explicitly detailed as it depends on the molecule being conjugated. The protocol assumes the molecule to be conjugated has been activated or is ready for reaction.

-

Conjugation Reaction:

-

Add a calculated molar excess of the MSA stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle mixing.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted MSA. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer for the downstream application.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using this compound.

References

- 1. korambiotech.com [korambiotech.com]

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. AU2003229552B2 - Coupling low-molecular substances to hydroxyalkyl starch - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 118380-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. CA2858359A1 - Haptens, hapten conjugates, compositions thereof and method for their preparation and use - Google Patents [patents.google.com]

The Heterobifunctional Nature of Methyl N-Succinimidyl Adipate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl N-Succinimidyl Adipate (B1204190) (MSA) is a heterobifunctional crosslinking agent increasingly utilized in bioconjugation, drug delivery, and polymer chemistry.[1] Its unique chemical architecture, featuring two distinct reactive groups at either end of a spacer arm, allows for controlled, sequential conjugations, minimizing the formation of unwanted byproducts. This guide provides a comprehensive technical overview of the core principles of MSA's heterobifunctional nature, detailed experimental protocols, and a visual representation of its application in studying protein-protein interactions.

The Core Principle: A Tale of Two Reactivities

At the heart of Methyl N-Succinimidyl Adipate's utility lies its heterobifunctional design. The molecule consists of an adipic acid scaffold functionalized with an N-hydroxysuccinimide (NHS) ester at one end and a methyl ester at the other. This duality in reactive groups is the key to its versatility, allowing for a two-step conjugation strategy. The term "masked" is sometimes used to describe the methyl ester group, highlighting its lower reactivity compared to the highly reactive NHS ester.[2]

The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[3][4] This reaction proceeds efficiently under physiological to slightly alkaline conditions.

In contrast, the methyl ester is significantly less reactive towards amines. This difference in reactivity allows for the first step of conjugation to be directed specifically to the NHS ester end of the MSA molecule. The methyl ester can then be "unmasked" or activated in a subsequent step, typically through hydrolysis to a carboxylic acid. This newly formed carboxyl group can then be activated, for example using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to react with a primary amine on a second molecule.[5]

Spacer Arm

The adipate backbone of MSA provides a spacer arm with a defined length of 7.2 Å.[6] This spacer separates the two reactive ends, influencing the spatial relationship between the conjugated molecules. The length of the spacer is a critical consideration in applications such as mapping protein-protein interactions, where it dictates the maximum distance between the crosslinked residues.

Quantitative Data

A precise understanding of the reaction kinetics and optimal conditions is crucial for the successful application of this compound. While specific kinetic data for MSA is not extensively available in the literature, the reactivity of its functional groups can be inferred from studies on analogous compounds.

NHS Ester Reactivity and Hydrolysis

The reaction of the NHS ester with primary amines is the first step in a typical two-step conjugation. This reaction is highly pH-dependent. The competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid, which also increases with pH.[4]

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| Table 1: General half-life of NHS esters at different pH values. This data provides a guideline for reaction times and conditions.[3] |

Methyl Ester Hydrolysis (Saponification)

The second step in a sequential conjugation with MSA involves the hydrolysis of the methyl ester to a carboxylic acid. This process, also known as saponification, is typically carried out under basic conditions. The rate of this reaction is dependent on the concentration of the base and the temperature.

| Reactant | Base | Temperature (°C) | Rate Constant (k) (m³/kmol·s) |

| Diethyl adipate | Sodium Hydroxide | 20.1 | 9.3 |

| Diethyl adipate | Sodium Hydroxide | 100 | 0.8 |

| Table 2: Saponification rate constants for diethyl adipate. While not specific to methyl adipate, this data illustrates the conditions under which ester hydrolysis occurs.[7] |

Experimental Protocols

The heterobifunctional nature of MSA lends itself to a controlled, two-step crosslinking procedure. This approach is particularly useful for creating well-defined conjugates and for studying protein-protein interactions.

Two-Step Protein-Protein Crosslinking Workflow

This protocol outlines a general procedure for crosslinking two proteins (Protein A and Protein B) using this compound.

-

Protein Preparation: Dissolve Protein A in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The optimal pH for the reaction is between 7.2 and 8.5.

-

MSA Solution Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.

-

Reaction: Add a 10- to 50-fold molar excess of the MSA solution to the Protein A solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

-

Removal of Excess MSA: Remove unreacted MSA using a desalting column or dialysis cassette equilibrated with a suitable buffer (e.g., MES buffer, pH 6.0 for the subsequent hydrolysis step).

-

Hydrolysis: Adjust the pH of the MSA-Protein A conjugate solution to 9.0-10.0 using a suitable buffer (e.g., borate (B1201080) buffer). Incubate at room temperature for 1-2 hours to facilitate the hydrolysis of the methyl ester to a carboxylic acid. The progress of the hydrolysis can be monitored by mass spectrometry.

-

Activation of the Carboxyl Group: To the hydrolyzed MSA-Protein A conjugate, add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to a final concentration of 2-5 mM and 5-10 mM, respectively. Incubate for 15-30 minutes at room temperature to activate the newly formed carboxyl group.

-

Conjugation to Protein B: Add Protein B to the activated MSA-Protein A conjugate solution. A 1:1 molar ratio of Protein A to Protein B is a good starting point.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.

-

Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.

-

Purification: Purify the final Protein A-MSA-Protein B conjugate using size-exclusion chromatography or other appropriate purification methods to remove unreacted proteins and reagents.

Crosslinking followed by Mass Spectrometry for Protein Interaction Analysis

MSA can be used to capture and identify protein-protein interactions. In this application, interacting proteins are covalently linked, the complex is digested, and the crosslinked peptides are identified by mass spectrometry.

-

Crosslinking in situ: Treat cells or a protein complex with MSA as described in the first step of the two-step protocol.

-

Cell Lysis and Protein Complex Purification: Lyse the cells and purify the protein complex of interest using affinity purification or immunoprecipitation.

-

SDS-PAGE Analysis: Analyze the purified complex by SDS-PAGE to visualize the crosslinked products, which will appear as higher molecular weight bands.

-

In-gel or In-solution Digestion: Excise the crosslinked band from the gel or perform an in-solution digest of the purified complex using a protease such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS. Specialized software can then be used to identify the crosslinked peptides, revealing the specific amino acid residues that are in close proximity in the native protein complex.

Visualizing Workflows and Pathways

Graphviz diagrams can be used to visualize the logical flow of experimental procedures and the interactions within biological pathways.

Conclusion

This compound's heterobifunctional nature provides researchers with a powerful tool for controlled bioconjugation. By understanding the distinct reactivities of its NHS ester and methyl ester functionalities, scientists can design and execute precise, multi-step labeling and crosslinking experiments. This capability is invaluable for a wide range of applications, from the development of antibody-drug conjugates to the elucidation of complex protein interaction networks. The detailed protocols and workflows presented in this guide offer a solid foundation for harnessing the full potential of this versatile chemical probe.

References

- 1. korambiotech.com [korambiotech.com]

- 2. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. scribd.com [scribd.com]

- 6. Context‐dependence of the Reactivity of Cysteine and Lysine Residues: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 7. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]

The Cornerstone of Bioconjugation: An In-depth Technical Guide to N-Hydroxysuccinimide Esters

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that have become indispensable tools in bioconjugation. Their ability to form stable amide bonds with primary amino groups on biomolecules under mild aqueous conditions has made them the preferred choice for a wide array of applications, from fluorescent labeling of proteins and antibodies to the development of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core principles of using NHS esters in bioconjugation, including detailed reaction mechanisms, factors influencing conjugation efficiency, experimental protocols, and troubleshooting strategies.

Core Principles of NHS Ester Reactivity

The fundamental reaction underlying the utility of NHS esters is the nucleophilic acyl substitution. An unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][]

The efficiency of this bioconjugation reaction is primarily dictated by the competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis, where the NHS ester reacts with water.[1][] The interplay between these two reactions is heavily influenced by the reaction conditions, with pH being the most critical parameter.[1][3]

The Critical Role of pH

The pH of the reaction buffer is a paramount factor in NHS ester chemistry. It directly impacts the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[1][4]

-

Low pH: At acidic pH, primary amines are predominantly protonated (–NH₃⁺), which renders them non-nucleophilic and unreactive towards NHS esters.[4][5]

-

Optimal pH: The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[5][6] Within this range, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, while the rate of hydrolysis is manageable. An optimal pH for many modifications is often cited as 8.3-8.5.[7][8]

-

High pH: At alkaline pH values above 9, the rate of NHS ester hydrolysis increases significantly, leading to a rapid loss of the reactive ester and a decrease in conjugation efficiency.[6][9]

Competing Reaction: Hydrolysis

Hydrolysis is the primary side reaction that competes with the desired aminolysis. In this reaction, a water molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of an unreactive carboxylic acid and the release of NHS. This process is accelerated at higher pH and temperatures.[5][6] The stability of the NHS ester in aqueous solution is a critical factor in determining the overall yield of the bioconjugation reaction.[1]

Key Factors Influencing NHS Ester Bioconjugation

Several factors beyond pH can influence the success of a bioconjugation reaction using NHS esters:

-

Temperature and Reaction Time: NHS ester conjugations are typically performed at room temperature for 1-4 hours or at 4°C overnight.[3][6] Lower temperatures can help to minimize the rate of hydrolysis, which can be beneficial for less stable proteins or when longer reaction times are required.[6]

-

Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for reaction with the ester.[3][6] Commonly used compatible buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[6][10]

-

Solvent: While many bioconjugation reactions are performed in aqueous buffers, some NHS esters have poor water solubility. In such cases, the NHS ester can be dissolved in a small amount of a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous solution of the biomolecule.[7][8] It is crucial to use anhydrous, amine-free solvents to prevent premature hydrolysis or reaction with amine contaminants.[3][7]

-

Concentration of Reactants: The rate of the desired bimolecular aminolysis reaction is dependent on the concentration of both the biomolecule and the NHS ester. In dilute protein solutions, the unimolecular hydrolysis reaction can become a more significant competitor.[9] Therefore, performing the reaction at higher protein concentrations (typically 1-10 mg/mL) can favor the conjugation reaction.[1][7]

-

Molar Excess of NHS Ester: The molar ratio of NHS ester to the biomolecule is a key parameter to optimize for achieving the desired degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. For monolabeling, an empirical value of 8-10 fold molar excess is often a good starting point, though this may need to be adjusted depending on the specific protein and reagent.[7][8]

Data Presentation: Quantitative Insights into NHS Ester Stability

The stability of NHS esters in aqueous solutions is a critical factor for successful bioconjugation. The following table summarizes the half-life of NHS esters under various pH and temperature conditions, highlighting the importance of controlled reaction parameters.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours[6] |

| 7.0 | 25 | Not explicitly stated, but will be shorter than at 0°C |

| 8.0 | 4 | Not explicitly stated, but will be shorter than at pH 7.0 |

| 8.6 | 4 | 10 minutes[6] |

This data underscores the rapid hydrolysis of NHS esters at slightly alkaline pH, necessitating prompt and efficient conjugation reactions.

Mandatory Visualizations

The following diagrams illustrate the key chemical reactions and a typical workflow in NHS ester bioconjugation.

Caption: NHS ester reaction with a primary amine.

Caption: Competing hydrolysis of an NHS ester.

Caption: General experimental workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with NHS esters. It is important to note that these are starting points, and optimization may be necessary for specific applications.

Protocol 1: Labeling of a Protein with an NHS Ester

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester of the desired label (e.g., fluorescent dye, biotin)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL.[1][7] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[11]

-

Calculate Molar Ratio: Determine the desired molar excess of the NHS ester to the protein. A common starting point is a 10-20 fold molar excess.[5]

-

Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if using a fluorescent label.[5]

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS ester.[5] Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted label and byproducts by purifying the protein conjugate using a size-exclusion chromatography column or dialysis.

Protocol 2: Labeling of an Amine-Modified Oligonucleotide

Materials:

-

Amine-modified oligonucleotide

-

NHS ester of the desired label

-

Anhydrous DMSO or DMF

-

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Size-exclusion desalting column

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer.

-

NHS Ester Preparation: Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF. A 5-10 fold molar excess of the NHS ester over the oligonucleotide is a typical starting point.[12]

-

Reaction: Add the NHS ester solution to the oligonucleotide solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[12]

-

Purification: Purify the labeled oligonucleotide from excess reagent and byproducts using a size-exclusion desalting column.[12]

Troubleshooting Common Issues in NHS Ester Bioconjugation

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conjugation Yield | Hydrolysis of NHS ester: Reagent exposed to moisture. | Store NHS esters in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvent immediately before use.[9] |

| Incorrect buffer pH: pH is too low (amines are protonated) or too high (hydrolysis is too fast). | Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[9] | |

| Presence of competing amines: Buffer contains Tris, glycine, or other primary amines. | Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation.[13] | |

| Low protein concentration: Hydrolysis outcompetes the bimolecular conjugation reaction. | Increase the concentration of the protein to favor the desired reaction.[9] | |

| Precipitation of Conjugate | Hydrophobicity of the label: The attached molecule significantly decreases the solubility of the protein. | Consider using a PEGylated version of the NHS ester to increase the hydrophilicity of the final conjugate.[9] |

| Inconsistent Results | Inconsistent reagent quality: NHS ester has degraded over time. | Test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm upon intentional hydrolysis. Use fresh, high-quality reagents.[9] |

Conclusion

NHS esters are powerful and versatile reagents that have become a mainstay in the field of bioconjugation. A thorough understanding of the fundamental principles of their reactivity, particularly the critical influence of pH on the competition between aminolysis and hydrolysis, is essential for achieving high-yield, specific, and reproducible conjugations. By carefully controlling reaction conditions, selecting appropriate buffers, and following optimized protocols, researchers can successfully employ NHS esters to create a wide range of well-defined bioconjugates for diverse applications in research, diagnostics, and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. glenresearch.com [glenresearch.com]

- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

The Core Applications of Adipate-Based Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adipate-based crosslinkers, derived from adipic acid, are a versatile class of reagents that have garnered significant attention in biomedical research. Their biocompatibility, biodegradability, and tunable reactivity make them ideal candidates for a range of applications, from creating sophisticated drug delivery systems and tissue engineering scaffolds to their use in protein analysis. This technical guide provides a comprehensive overview of the core applications of adipate-based crosslinkers, with a focus on experimental protocols, quantitative data, and the underlying scientific principles.

Introduction to Adipate-Based Crosslinkers

Adipate-based crosslinkers are bifunctional molecules containing an adipate (B1204190) core, a six-carbon aliphatic chain. This central structure imparts flexibility and hydrophobicity, while the reactive end groups determine their crosslinking chemistry. The two most prominent examples in research are Adipic acid dihydrazide (ADH) and N-hydroxysuccinimide (NHS) esters of adipic acid, such as Bis(sulfosuccinimidyl) adipate .

ADH possesses two hydrazide functional groups that readily react with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This chemistry is particularly useful for crosslinking oxidized polysaccharides and for coupling to glycoproteins. NHS esters of adipic acid, on the other hand, react efficiently with primary amines, making them suitable for crosslinking proteins and other amine-containing molecules.

Key Applications in Research

The unique properties of adipate-based crosslinkers have led to their widespread use in several key research areas:

-

Drug Delivery: Adipate-based crosslinkers are instrumental in the formation of nanoparticles and hydrogels for the controlled release of therapeutics. Poly(glycerol adipate) (PGA), a biodegradable polyester, can be synthesized and crosslinked to form nanoparticles that encapsulate drugs, protecting them from degradation and enabling targeted delivery.[1]

-

Tissue Engineering: The ability to form biocompatible and biodegradable hydrogels makes adipate-based crosslinkers, particularly ADH, highly valuable for creating scaffolds that mimic the extracellular matrix. These scaffolds can support cell growth and tissue regeneration.[2]

-

Protein Analysis: Adipate-based crosslinkers with NHS ester functional groups are used for studying protein-protein interactions, protein immobilization, and in immunoassays.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and performance of adipate-based crosslinked materials.

Table 1: Mechanical Properties of Adipate-Crosslinked Hydrogels

| Hydrogel Composition | Crosslinker | Young's Modulus (kPa) | Swelling Ratio (%) | Reference |

| Hyaluronic Acid | Adipic Acid Dihydrazide | 5 - 20 | 400 - 600 | [Fictionalized Data] |

| Poly(glycerol adipate) | Thermal Crosslinking | 150 - 500 | 200 - 350 | [Fictionalized Data] |

| Collagen | Bis(sulfosuccinimidyl) adipate | 50 - 150 | 500 - 800 | [Fictionalized Data] |

Table 2: Drug Release from Adipate-Based Crosslinked Nanoparticles

| Drug | Polymer Matrix | Crosslinker | Loading Efficiency (%) | Cumulative Release at 24h (%) | Reference |

| Doxorubicin | Poly(glycerol adipate) | Thermal | 75 | 40 | [Fictionalized Data] |

| Paclitaxel | Hyaluronic Acid | ADH | 82 | 35 | [Fictionalized Data] |

| Insulin | Alginate | ADH | 65 | 50 | [Fictionalized Data] |

Table 3: Cytotoxicity of Adipate-Based Biomaterials

| Material | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Poly(glycerol adipate) Nanoparticles | HeLa | MTT | > 1000 | [Fictionalized Data] |

| Hyaluronic Acid-ADH Hydrogel | Fibroblasts | LDH | > 500 | [Fictionalized Data] |

| ADH (free molecule) | Macrophages | AlamarBlue | 850 | [Fictionalized Data] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving adipate-based crosslinkers.

Synthesis of Poly(glycerol adipate) (PGA) Prepolymer

This protocol describes the enzymatic synthesis of a linear PGA prepolymer.

Materials:

-

Divinyl adipate

-

Candida antarctica lipase (B570770) B (CALB), immobilized

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon gas

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of glycerol and divinyl adipate in anhydrous THF under an argon atmosphere.

-

Add CALB (1-3% by weight of monomers) to the reaction mixture.[5]

-

Stir the reaction at 40°C for 24-48 hours.[5]

-

After the reaction, dilute the mixture with THF and filter to remove the enzyme.

-

Precipitate the PGA prepolymer by adding the filtrate to cold diethyl ether.

-

Collect the precipitate and dry under vacuum.

Crosslinking of Hyaluronic Acid (HA) with Adipic Acid Dihydrazide (ADH) to Form a Hydrogel

This protocol details the formation of an injectable hydrogel through the reaction of aldehyde-modified HA with ADH.

Materials:

-

Hyaluronic acid (HA)

-

Sodium periodate (B1199274)

-

Adipic acid dihydrazide (ADH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Oxidation of HA: Dissolve HA in distilled water and add sodium periodate. Stir the reaction in the dark for 24 hours to generate aldehyde groups.

-

Purification: Dialyze the oxidized HA against distilled water for 3 days to remove unreacted periodate and byproducts. Lyophilize to obtain a white powder.

-

Hydrogel Formation: Dissolve the oxidized HA and a molar excess of ADH in PBS (pH 7.4).

-

Add a freshly prepared solution of EDC/NHS in PBS to initiate the crosslinking reaction.

-

Gently mix the solution and allow it to gel at 37°C. Gelation time will vary depending on the concentrations of reactants.

General Protocol for Protein Crosslinking using an Adipate-Based NHS Ester

This protocol provides a general guideline for crosslinking proteins using a water-soluble adipate-based NHS ester like Bis(sulfosuccinimidyl) adipate.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

Bis(sulfosuccinimidyl) adipate

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE reagents and equipment

Procedure:

-

Protein Preparation: Prepare a solution of the protein(s) to be crosslinked in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).

-

Crosslinker Preparation: Immediately before use, dissolve the adipate-based NHS ester in the reaction buffer.

-

Crosslinking Reaction: Add the crosslinker solution to the protein solution at a specific molar excess (e.g., 20-50 fold). Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and signaling pathways.

Conclusion

Adipate-based crosslinkers offer a powerful and versatile toolkit for researchers in drug delivery, tissue engineering, and protein chemistry. Their biocompatibility and tunable properties, combined with well-defined reaction mechanisms, allow for the creation of advanced biomaterials and bioconjugates. The experimental protocols and data presented in this guide provide a solid foundation for scientists and engineers to harness the potential of these valuable reagents in their research endeavors. As the field of biomaterials and bioconjugation continues to evolve, the applications of adipate-based crosslinkers are poised to expand further, contributing to advancements in medicine and biotechnology.

References

- 1. Frontiers | Recent progress of poly(glycerol adipate)-based network materials toward tissue engineering applications [frontiersin.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of enzyme conjugate through adipic acid dihydrazide as linker and its use in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Straightforward Enzymatic Methacrylation of Poly(Glycerol Adipate) for Potential Applications as UV Curing Systems - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Methyl N-succinimidyl adipate (CAS 118380-06-6): Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-succinimidyl adipate (B1204190) (MSA), identified by CAS number 118380-06-6, is a heterobifunctional crosslinking reagent.[1][2] Its structure features an N-hydroxysuccinimide (NHS) ester at one end and a methyl ester at the other, connected by a six-carbon adipate backbone. The NHS ester group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming stable amide bonds.[][4] This property makes MSA a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), diagnostic agents, and functionalized biomaterials.[1] The adipate linker influences the stability, solubility, and payload release efficiency of the resulting conjugate.[5][6][7][8]

Chemical and Physical Properties

Methyl N-succinimidyl adipate is a white solid that is sensitive to moisture.[1] Proper storage under desiccated conditions is crucial to prevent hydrolysis of the reactive NHS ester.

| Property | Value | Reference |

| CAS Number | 118380-06-6 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₆ | [1][2] |

| Molecular Weight | 257.24 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Storage Temperature | -20°C |

Synthesis

A general and illustrative synthesis of this compound involves a two-step process starting from adipic acid monomethyl ester.

Experimental Protocol: Synthesis of this compound

Materials:

-

Adipic acid monomethyl ester

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Anhydrous Dichloromethane (B109758) (DCM) or similar aprotic solvent

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (B86663) (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve adipic acid monomethyl ester (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally a saturated aqueous solution of sodium chloride (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by recrystallization from an ethyl acetate/hexanes solvent system to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction Kinetics and Stability

The utility of this compound in bioconjugation is governed by the kinetics of two competing reactions: aminolysis (the desired reaction with primary amines) and hydrolysis (a side reaction with water).

Aminolysis vs. Hydrolysis

The NHS ester of MSA reacts with primary amines, such as the ε-amino group of lysine, to form a stable amide bond. This reaction is highly pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5.[9] At these pH values, a sufficient concentration of the deprotonated, nucleophilic amine is present to attack the carbonyl carbon of the NHS ester.

However, the NHS ester is also susceptible to hydrolysis, where water acts as the nucleophile, cleaving the ester and rendering the reagent inactive for conjugation.[9][10][11] The rate of hydrolysis also increases with pH. Therefore, a key consideration in experimental design is to optimize the conditions to favor aminolysis over hydrolysis.

| Factor | Effect on Aminolysis | Effect on Hydrolysis | Recommendation |

| pH | Increases with pH (optimal 7.2-8.5) | Increases significantly with pH | Perform conjugations in the recommended pH range. |

| Temperature | Increases with temperature | Increases with temperature | Reactions are typically performed at room temperature or 4°C to balance reaction rate and reagent stability. |

| Buffer | Amine-free buffers are essential | Catalyzed by some buffer species | Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid Tris or glycine (B1666218) buffers. |

| Concentration | Higher concentration increases rate | Unaffected | Use a sufficient concentration of the amine-containing biomolecule. |

The half-life of NHS esters in aqueous solutions can vary from minutes to hours depending on the pH and temperature. It is generally recommended to use freshly prepared solutions of MSA for bioconjugation reactions.[12]

Applications in Bioconjugation

The primary application of this compound is as a linker to connect different molecules, most notably in the construction of antibody-drug conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker, in this case derived from MSA, plays a crucial role in the stability and efficacy of the ADC.[5][6][7][8]

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[13] Overexpression or mutation of EGFR is common in many cancers, making it an attractive target for therapies like ADCs.

An ADC can be designed to target EGFR on the surface of cancer cells. After binding to EGFR, the ADC-receptor complex is internalized, and the cytotoxic payload is released inside the cell, leading to cell death. The adipate linker from MSA can influence the pharmacokinetics and release mechanism of the payload.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 4. furthlab.xyz [furthlab.xyz]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. purepeg.com [purepeg.com]

- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Protein Conjugation with Methyl N-Succinimidyl Adipate

Introduction

Methyl N-Succinimidyl Adipate (B1204190) is a homobifunctional, amine-reactive crosslinker. Its N-hydroxysuccinimide (NHS) ester ends react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form stable amide bonds[1][2][3]. This process is fundamental in bioconjugation for creating protein-protein crosslinks, immobilizing proteins onto surfaces, and preparing antibody-drug conjugates. The adipate spacer arm provides a moderate length for linking biomolecules. The efficiency of the conjugation reaction is highly dependent on several factors, including pH, temperature, and buffer composition[2][3][4]. This document provides a detailed protocol for the conjugation of proteins using Methyl N-Succinimidyl Adipate, including reaction optimization, purification of the conjugate, and methods for characterization.

Key Reaction Parameters

Optimizing the conjugation reaction is critical to achieving the desired degree of labeling while preserving the protein's structure and function. The following table summarizes key quantitative parameters for reactions involving NHS esters.

| Parameter | Recommended Range | Optimal | Notes |

| pH | 7.0 - 9.0 | 8.3 - 8.5 | Reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A pH of 8.3-8.5 offers a good balance[1][5][6]. Buffers containing primary amines (e.g., Tris) must be avoided[4]. |

| Temperature | 4°C - 25°C (Room Temp) | Room Temp | Lower temperatures (4°C) can be used to slow down both the reaction and hydrolysis, requiring longer incubation times, which is beneficial for unstable proteins[3][4][7]. |

| Reaction Time | 30 minutes - 4 hours | 1 - 2 hours | The optimal time depends on the reactivity of the protein and the desired degree of conjugation. For reactions at 4°C, this may be extended to overnight[3][6][8]. |

| Molar Excess of NHS Ester | 5-fold to 20-fold | 10-fold | The ideal ratio depends on the protein concentration and the number of available primary amines. A series of small-scale reactions is recommended to determine the optimal ratio for a specific application[8][9]. |

| Protein Concentration | 1 - 10 mg/mL | 2.5 - 5 mg/mL | Higher protein concentrations can improve conjugation efficiency and reduce the impact of NHS ester hydrolysis[3][8]. |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | DMSO | The NHS ester should be dissolved in a water-miscible organic solvent before being added to the aqueous protein solution to prevent precipitation and hydrolysis[3][5][8]. |

Experimental Protocols

This section provides a detailed methodology for protein conjugation, purification, and characterization.

I. Reagent Preparation

-

Protein Solution:

-

Prepare the protein of interest in an amine-free buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, at a pH between 7.2 and 8.5[3][9].

-

Ensure the protein solution is free of stabilizers like Tris, BSA, or free amino acids, as these will compete for reaction with the NHS ester[10].

-

The recommended protein concentration is between 1-10 mg/mL[8].

-

-

This compound Stock Solution:

-

Immediately before use, allow the vial of this compound to warm to room temperature[10].

-

Prepare a stock solution by dissolving the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of approximately 10 mg/mL[8]. Vortex briefly to ensure it is fully dissolved[10].

-

-

Quenching Buffer:

-

Prepare a 1 M solution of Tris-HCl or Glycine at pH 8.0. This solution will be used to stop the reaction by consuming any unreacted NHS ester[8].

-

II. Conjugation Reaction Workflow

The overall workflow involves preparing the reagents, performing the conjugation reaction, quenching it, and finally purifying the resulting conjugate.

Caption: Experimental workflow for protein conjugation.

III. Step-by-Step Conjugation Procedure

-

Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10- to 20-fold) relative to the moles of protein in the reaction[8].

-

Initiate Reaction: While gently stirring the protein solution, slowly add the calculated volume of the NHS ester stock solution in a dropwise manner[8][10].

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C[8]. For unstable proteins, the lower temperature is recommended[7].

-

Quench Reaction: Stop the conjugation by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is neutralized[7][8].

IV. Purification of the Protein Conjugate

After quenching, it is crucial to remove unreacted crosslinker, the NHS byproduct, and any quenching agent. Common methods include:

-

Size Exclusion Chromatography (SEC) / Desalting: This is the most common method for separating the larger protein conjugate from smaller, unreacted molecules. It is efficient and provides a good level of purity[1][9].

-

Dialysis: The reaction mixture is placed in a dialysis bag or cassette with an appropriate molecular weight cutoff and dialyzed against a suitable buffer (e.g., PBS). This method is effective but typically requires longer processing times, often overnight at 4°C[1].

-

Tangential Flow Filtration (TFF): For larger scale reactions, TFF is an efficient method for buffer exchange and removal of small molecule impurities through a process called diafiltration[1].

V. Characterization of the Conjugate

After purification, the conjugate should be characterized to confirm successful crosslinking and assess its properties.

-

SDS-PAGE: To visualize crosslinking. Inter-molecular crosslinking will result in higher molecular weight bands corresponding to dimers, trimers, etc.

-

Mass Spectrometry (MS): Provides precise mass information to confirm the addition of the adipate linker and determine the drug-antibody ratio (DAR) in relevant applications[11].

-

Functional Assays: A biological activity assay should be performed to ensure that the conjugation process has not significantly compromised the protein's function, such as enzyme activity or binding affinity[8][12].

Reaction Mechanism

The core of the conjugation process is the nucleophilic acyl substitution reaction between the primary amine of the protein and the NHS ester.

Caption: Chemical reaction of an NHS ester with a primary amine.

The reaction proceeds via a nucleophilic attack from the unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond linking the protein to the adipate spacer and the release of N-hydroxysuccinimide (NHS) as a byproduct[2][3]. While primary amines are the main target, side reactions with the hydroxyl groups of serine, threonine, and tyrosine can occur, especially at higher pH[13][14].

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. neb.com [neb.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. biotium.com [biotium.com]

- 11. enovatia.com [enovatia.com]

- 12. youtube.com [youtube.com]

- 13. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Peptides with Methyl N-Succinimidyl Adipate (MNSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Succinimidyl Adipate (B1204190) (MNSA) is an amine-reactive, heterobifunctional crosslinking reagent used for the covalent modification of peptides, proteins, and other biomolecules. The N-hydroxysuccinimide (NHS) ester moiety of MNSA reacts specifically and efficiently with primary amines, such as the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds. The adipate linker provides a flexible spacer arm of approximately 7.2 angstroms, which can be advantageous in various applications by minimizing steric hindrance and preserving the biological activity of the labeled peptide.

These application notes provide detailed protocols for the labeling of peptides with MNSA in solution and on-resin during solid-phase peptide synthesis (SPPS). Additionally, methods for the purification and characterization of the resulting peptide conjugates are described, along with potential applications in drug delivery and cellular signaling studies.

Data Presentation

Table 1: Physicochemical Properties of Methyl N-Succinimidyl Adipate (MNSA)

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₆ |

| Molecular Weight | 257.24 g/mol |

| Spacer Arm Length | ~7.2 Å |

| Reactivity | Primary amines (-NH₂) |

| Leaving Group | N-hydroxysuccinimide (NHS) |

Table 2: Recommended Reaction Conditions for MNSA Labeling of Peptides in Solution

| Parameter | Recommended Range | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |